molecular formula C8H17NO B3057204 Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- CAS No. 77472-23-2

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-

Cat. No.: B3057204
CAS No.: 77472-23-2
M. Wt: 143.23 g/mol
InChI Key: AJUVIDCYJNFQEF-UHFFFAOYSA-N
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Description

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring. This compound is part of a broader class of oxazolidines, which are valued in medicinal chemistry, agrochemicals, and asymmetric synthesis due to their structural versatility .

Properties

IUPAC Name

4,4-dimethyl-2-propan-2-yl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)7-9-8(3,4)5-10-7/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUVIDCYJNFQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292424
Record name 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77472-23-2
Record name NSC82452
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminoalcohols with aldehydes or ketones . This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. Another method involves the use of multicomponent reactions, such as metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

In industrial settings, the production of oxazolidine,4,4-dimethyl-2-(1-methylethyl)- often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of chiral amino alcohols derived from the reduction of amino acids is also common, allowing for the production of chiral oxazolidines .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Stereoselectivity: Compound 6b demonstrates high enantioselectivity (dr=95:5), attributed to its chiral azetidine-phenylethyl substituent.
  • Functional Groups: The presence of a ketone in 4,4-dimethyl-2-oxazolidinone enhances electrophilicity, making it more reactive in nucleophilic additions compared to the saturated oxazolidine ring of the target compound .

Physicochemical Properties

Property Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- 3-Dichloroacetyl Oxazolidine Derivatives 4,4-Dimethyl-2-oxazolidinone
Melting Point Not reported 120–150°C (varies with substituents) ~85–90°C (literature)
Solubility Likely lipophilic (due to isopropyl) Moderate in polar solvents High in polar aprotic solvents
Crystal Packing Intramolecular C–H⋯N interactions (inferred) Intermolecular halogen bonding Hydrogen-bonded networks

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound likely increases lipophilicity, enhancing membrane permeability compared to polar derivatives like 3-dichloroacetyl oxazolidines .
  • Crystal Interactions : Similar to oxazolidine derivatives in , the target compound may exhibit intramolecular C–H⋯N interactions, stabilizing its conformation .

Biological Activity

Oxazolidine, 4,4-dimethyl-2-(1-methylethyl)-, a member of the oxazolidine family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, insecticidal, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by its oxazolidine ring structure with two methyl groups and an isopropyl group at the 4 and 2 positions, respectively. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxazolidine derivatives:

  • Antitubercular Activity : Research indicates that certain oxazolidine derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds derived from oxazolidines were screened for antimycobacterial activity, showing up to 98% inhibition at specific concentrations .
  • Broad-spectrum Antimicrobial Effects : A study demonstrated that oxazolidinone derivatives were effective against various bacteria and fungi. The most active compounds achieved notable inhibition rates in preliminary screenings .

Insecticidal and Herbicidal Properties

Oxazolidine compounds have also been investigated for their insecticidal and herbicidal activities :

  • Insecticidal Activity : Several derivatives have shown effectiveness against agricultural pests. The mechanisms of action typically involve disrupting normal physiological functions in insects .
  • Herbicidal Effects : Some studies suggest that oxazolidines can inhibit plant growth through various biochemical pathways, making them potential candidates for herbicide development .

Toxicological Profile

The safety profile of oxazolidine is crucial for its application:

  • Acute Toxicity : Studies on 4,4-dimethyloxazolidine indicate moderate acute toxicity with an LD50 ranging between 950 to 1308 mg/kg in rats. Dermal exposure also revealed low to moderate toxicity levels .
  • Chronic Effects : Long-term studies suggest minimal chronic health hazards under expected usage scenarios. The compound does not appear to cause developmental effects or significant reproductive toxicity .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A series of oxazolidine derivatives were synthesized and tested against M. tuberculosis H37Rv. The most promising compounds demonstrated over 90% inhibition at concentrations as low as 6.25 µg/mL .
  • Toxicological Assessment :
    • A comprehensive evaluation assessed the dermal and systemic effects of oxazolidine in animal models. Results indicated significant skin reactions at higher doses but no systemic effects at lower doses (NOEL > 100 mg/kg/day) .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffectivenessReference
AntimycobacterialOxazolidine DerivativesUp to 98% inhibition
AntibacterialVarious OxazolidinonesBroad-spectrum activity
InsecticidalOxazolidine CompoundsEffective against pests
HerbicidalOxazolidine DerivativesGrowth inhibition
Acute Toxicity4,4-DimethyloxazolidineLD50: 950-1308 mg/kg

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,4-dimethyl-2-(1-methylethyl)oxazolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of β-amino alcohols with carbonyl compounds. For example, reacting 2-amino-2-methylpropanol with isopropyl ketone under acid catalysis (e.g., HCl or H₂SO₄) can yield the target compound. Optimization can be achieved via orthogonal experimental design (e.g., varying temperature, catalyst concentration, and reaction time) to identify dominant factors . Post-synthesis purification via recrystallization (methanol/ethanol) or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxazolidine derivative?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For instance, the isopropyl group’s methyl protons appear as a doublet (δ ~1.0–1.2 ppm), while oxazolidine ring protons resonate at δ 3.5–4.5 ppm .
  • FT-IR : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and N-C (amide I band, ~1650 cm⁻¹) validate ring formation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL Multiphysics) model transition states and thermodynamic stability. AI-driven platforms like smart laboratories automate parameter adjustments (e.g., solvent polarity, temperature) to predict reaction outcomes .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data between theoretical predictions and observed reaction yields?

  • Methodological Answer :

  • Sensitivity Analysis : Use factorial design (e.g., 2^k designs) to isolate variables causing discrepancies (e.g., catalyst deactivation, solvent impurities) .
  • Cross-Validation : Compare DFT-predicted activation energies with experimental kinetics (e.g., Arrhenius plots). Discrepancies may indicate unaccounted steric effects or solvent interactions .
  • Meta-Analysis : Review literature on analogous oxazolidine derivatives to identify systemic trends (e.g., ring strain vs. substituent bulk) .

Q. How can membrane separation technologies enhance the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Nanofiltration Membranes : Separate unreacted precursors (e.g., β-amino alcohols) from the product using size-exclusion principles. Optimize pore size (1–5 nm) and transmembrane pressure via CRDC subclass RDF2050104 protocols .
  • Simulated Moving Bed (SMB) Chromatography : Continuous separation improves throughput. Model adsorption isotherms using Langmuir equations .

Q. What advanced statistical methods are suitable for optimizing multi-step syntheses involving this oxazolidine derivative?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Design a central composite design (CCD) to map nonlinear relationships between variables (e.g., pH, stoichiometry) and yield .
  • Machine Learning : Train neural networks on historical reaction data to predict optimal conditions (e.g., random forest algorithms for impurity control) .

Q. How do steric effects of the 4,4-dimethyl and isopropyl groups influence regioselectivity in ring-opening reactions?

  • Methodological Answer :

  • Steric Maps : Generate 3D molecular models (e.g., Avogadro) to quantify substituent bulk. Compare with experimental regioselectivity data (e.g., nucleophilic attack at less hindered sites) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition-state geometry. A higher KIE (>2) suggests significant steric hindrance .

Data Management & Safety

Q. What protocols ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp raw data (e.g., NMR spectra) and experimental parameters .
  • Encryption & Access Controls : Follow CRDC RDF2050108 guidelines for secure data storage and sharing .

Q. How should researchers handle air-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Schlenk Line Techniques : Conduct reactions under inert gas (N₂/Ar) using vacuum-tight glassware .
  • Safety Training : Mandatory compliance with Chemical Hygiene Plan protocols (e.g., courses numbered above CHEM 698) for advanced labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-
Reactant of Route 2
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Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-

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